3-Phenanthridinamine
Description
Contextualization within Nitrogen Heterocyclic Chemistry
Nitrogen heterocycles are organic compounds containing a ring structure composed of atoms of at least two different elements, one of which is nitrogen. The phenanthridine (B189435) core is a tricyclic structure, and its derivatives are important in medicinal chemistry and material science due to their significant biological activities. rsc.org The introduction of an amino group, as in 3-Phenanthridinamine, can significantly alter the electronic properties and biological activity of the parent phenanthridine molecule. This positions aminophenanthridines as a crucial subclass for investigation.
Historical Perspectives on Phenanthridine Core Synthesis and Derivatization
The synthesis of the phenanthridine core dates back to the late 19th century. Amé Pictet and H. J. Ankersmit first discovered phenanthridine in 1891. wikipedia.org Over the years, several named reactions have been developed for its synthesis and the synthesis of its derivatives.
Key historical methods include:
Pictet-Hubert Reaction (1899): This method involves the cyclization of N-acyl-o-xenylamines at high temperatures using dehydrating agents like zinc chloride, P4O10, POCl3, or PCl5. rsc.orgdrugfuture.com While foundational, this reaction often suffers from low yields and harsh conditions, limiting its functional group tolerance. rsc.orgwikipedia.org
Morgan-Walls Reaction (1931): An improvement on the Pictet-Hubert reaction, this method uses phosphorus oxychloride in a high-boiling solvent like nitrobenzene, which can lead to better yields. wikipedia.orgdrugfuture.com This reaction is also considered a cyclodehydration process. wikipedia.org Recent advancements have explored milder conditions for the Morgan-Walls reaction, for instance, using trifluoromethanesulfonic anhydride (B1165640) (Tf2O). researchgate.net
Ullmann Condensation: While more commonly associated with the formation of diaryl ethers and amines, variations of the Ullmann reaction have been adapted for the synthesis of heterocyclic systems. Palladium-catalyzed Ullmann cross-coupling reactions have been employed to create precursors for phenanthridine synthesis. sigmaaldrich.comnih.govfigshare.comacs.org
Academic Significance of Aminophenanthridine Scaffolds in Contemporary Research
The aminophenanthridine scaffold is a "drug preconception" framework due to its wide range of biological activities. nih.gov The amino group can serve as a key pharmacophore or as a handle for further chemical modification, allowing for the creation of diverse libraries of compounds for biological screening. Phenanthridine derivatives have shown potential as anticancer, antibacterial, antimalarial, anti-HIV, and antitubercular agents. nih.gov For instance, 6-aminophenanthridine (B1664678) has been identified as an inhibitor of the protein folding activity of the ribosome (PFAR) and has shown antiprion activity. researchgate.netresearchgate.net The position of the amino group on the phenanthridine ring is critical for its biological activity, making the study of specific isomers like this compound particularly relevant.
Current Research Trajectories and Scholarly Objectives for this compound
Current research on phenanthridine derivatives, including aminophenanthridines, is focused on several key areas:
Development of Novel Synthetic Methodologies: Researchers are continuously seeking more efficient, milder, and environmentally friendly methods for synthesizing substituted phenanthridines. This includes transition metal-catalyzed reactions, radical-promoted cyclizations, and photochemical methods. rsc.orgbeilstein-journals.orgbeilstein-journals.orgresearchgate.net
Medicinal Chemistry Applications: A significant portion of research is dedicated to the design and synthesis of new phenanthridine-based compounds with therapeutic potential. This involves exploring their efficacy as anticancer, antimicrobial, and antiviral agents. nih.govontosight.ai For example, phenanthridine amide and 1,2,3-triazole analogues are being evaluated for their activity against Mycobacterium tuberculosis. nih.gov
Material Science: The unique photophysical properties of some phenanthridine derivatives make them promising candidates for applications in optoelectronics, such as in organic light-emitting diodes (OLEDs). kit.edugoogle.com
Scholarly objectives for this compound specifically involve elucidating its unique chemical reactivity, exploring its potential as a precursor for more complex molecules, and systematically evaluating its biological activity profile.
Key Properties of this compound
| Property | Value |
| CAS Number | 67240-28-2 |
| Molecular Formula | C13H10N2 |
| Molecular Weight | 194.23 g/mol |
Structure
2D Structure
3D Structure
Properties
CAS No. |
67240-28-2 |
|---|---|
Molecular Formula |
C13H10N2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
phenanthridin-3-amine |
InChI |
InChI=1S/C13H10N2/c14-10-5-6-12-11-4-2-1-3-9(11)8-15-13(12)7-10/h1-8H,14H2 |
InChI Key |
APQODMSXQCBFHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3=C(C=C(C=C3)N)N=CC2=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Phenanthridinamine and Its Derivatives
Foundational and Conventional Synthesis Strategies
A primary and long-standing method for the synthesis of aminophenanthridines, including the 3-amino isomer, is the chemical reduction of the corresponding nitrophenanthridine precursors. The synthesis of various nitrophenanthridines is typically achieved through the nitration of phenanthridine (B189435) in mixed acids, which can yield a mixture of isomers including 1-, 2-, 3-, 4-, 5-, and 7-nitrophenanthridines. rsc.org From this mixture, 3-nitrophenanthridine (B14311071) can be isolated. rsc.org
The subsequent reduction of the nitro group to an amine is a critical step. While various reducing agents can be employed, the process can sometimes be challenging. rsc.org For instance, the reduction of nitrophenanthridines to their corresponding amines is a key step for creating compounds with potential trypanocidal activity. rsc.org One documented synthesis of 3-nitrophenanthridine involves its crystallization from a mixture of nitration products, yielding pale yellow needles. rsc.org This precursor is then reduced to form 3-aminophenanthridine.
Direct amination represents a more atom-economical approach to installing an amino group onto the phenanthridine core. While direct C-H amination of arenes can be challenging, several methods have been developed. Palladium-catalyzed intramolecular oxidative C-H amination has been used to create fused phenanthridine heterocycles from strained aromatic amides. nih.gov This highlights the potential for direct C-N bond formation on the phenanthridine framework.
Electrochemical methods also provide a pathway for direct C-H amination. Both direct and mediated electro-oxidation have been shown to facilitate intramolecular sp2 C-H amination to construct benzimidazole-fused phenanthridines under metal-free conditions. rsc.org These modern approaches circumvent the need for pre-functionalized substrates, such as the nitro-derivatives required in conventional methods.
Catalytic Approaches in Phenanthridinamine Synthesis
Modern synthetic chemistry has increasingly turned to catalytic methods to improve efficiency, selectivity, and substrate scope. The synthesis of phenanthridinamines is no exception, with significant advances in transition metal-catalyzed, metal-free, and radical-based approaches.
Transition metals, particularly palladium, have become indispensable tools for constructing the phenanthridine scaffold and its derivatives. beilstein-journals.orgdiva-portal.orgfrontiersin.orgnih.govdicp.ac.cn
Palladium-Catalyzed C-H Activation/C-C Coupling: A straightforward synthesis of phenanthridines has been developed via palladium-catalyzed intramolecular C-H activation and C-C cross-coupling of N-(2-haloaryl)imines. acs.orgnih.govfigshare.com This method uses a palladium acetate (B1210297) catalyst with a phosphine (B1218219) ligand to construct the core phenanthridine ring system efficiently. acs.orgnih.govfigshare.com For example, using Pd(OAc)2 as a catalyst and PCy3 as a ligand, a variety of phenanthridine derivatives can be synthesized in good yields. acs.orgnih.gov This strategy has also been extended to a dual C-H activation process to create more complex indolo[1,2-f]phenanthridines. nih.gov
Cascade Reactions: Palladium catalysts are also effective in mediating cascade reactions to build the phenanthridine core. One such method involves the reaction of 2-halogeno-N-Ms-arylamines with benzyl (B1604629) halides. researchgate.net Another domino protocol involves direct arylation and N-arylation under palladium catalysis. capes.gov.br These cascade processes allow for the formation of multiple bonds in a single operation, increasing synthetic efficiency.
The table below summarizes typical conditions for palladium-catalyzed phenanthridine synthesis.
| Substrate Type | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| N-(2-bromophenyl)imine | Pd(OAc)₂ / PCy₃ | Cs₂CO₃ | THF | 110 | 70-95 | acs.org |
| N-(2-halophenyl)-indoles / Iodobenzenes | Pd(OAc)₂ | K₂CO₃ | DMA | 120 | 55-88 | nih.gov |
To address the cost and toxicity concerns associated with transition metals, metal-free and organocatalytic alternatives have been developed. organic-chemistry.orgmdpi.comfrontiersin.orgrsc.org
Hendrickson Reagent-Initiated Cascade: An efficient, metal-free synthesis of phenanthridines uses the Hendrickson reagent to initiate a cascade reaction. thieme-connect.com This process involves the conversion of a stable amide precursor to a reactive intermediate, followed by an intramolecular Friedel–Crafts reaction to form the phenanthridine ring under mild conditions. thieme-connect.com
Brønsted Acid Catalysis: Cascade reactions catalyzed by Brønsted acids have been used to synthesize fused phenanthridine systems, such as pyrrolo[2,3-j]phenanthridines. dicp.ac.cn This method involves the condensation of indoleanilines with aldehydes, followed by cyclization and oxidative aromatization. dicp.ac.cn
Organocatalytic Cyclizations: Organocatalysis has emerged as a powerful tool for asymmetric synthesis. beilstein-journals.orgpku.edu.cnoaepublish.commpg.dersc.org While direct application to 3-phenanthridinamine is less documented, the principles have been applied to related structures. For example, organocatalytic Nazarov-type cyclizations have been used to construct chiral cyclopenta[b]indole (B15071945) scaffolds. oaepublish.com These methods often rely on chiral phosphoric acids or amine catalysts to control stereochemistry. pku.edu.cnoaepublish.com
Radical reactions offer unique pathways for C-C and C-N bond formation, often under mild, photochemically-induced conditions. sioc-journal.cnmdpi.com
Photocatalyzed Radical Cyclization: Phenanthridines can be synthesized via intramolecular radical cyclization of biphenyl (B1667301) systems or related precursors. beilstein-journals.org Visible-light photocatalysis can generate carbon-centered or nitrogen-centered radicals that cyclize to form the phenanthridine core. beilstein-journals.org For instance, iminyl radicals, generated from oxime derivatives, can undergo cyclization to produce phenanthridines. beilstein-journals.orgd-nb.info This approach is notable for its use of light as a traceless reagent. beilstein-journals.org
Iodine-Mediated C-H Amination: A metal-free approach involves the iodine-mediated intramolecular sp³ C-H amination of aniline (B41778) precursors to access phenanthridine derivatives. rsc.org This straightforward protocol is operationally simple and has been demonstrated on a gram scale. rsc.org
Cascade Annulation: A copper-catalyzed cascade coupling of diaryliodonium salts and nitriles provides another route to various phenanthridine derivatives. rsc.org This process involves coupling followed by cyclization to form the final heterocyclic product.
Photochemical and Electro-chemical Synthesis Techniques
Modern synthetic chemistry increasingly leverages light and electricity as reagents to drive reactions under mild and controlled conditions. These techniques offer unique pathways to complex molecules that are often inaccessible through traditional thermal methods.
Photochemical Synthesis
Photochemical reactions, particularly oxidative photocyclization, provide an effective route to the phenanthridine core. nih.govresearchgate.net This method typically involves the irradiation of aromatic Schiff bases or related precursors. researchgate.net For instance, an improved photochemical method for producing a variety of phenanthridine derivatives has been reported, with yields ranging from 31% to 95%. nih.gov The process often involves a 6π-electrocyclization of a 1,3,5-hexatriene (B1211904) system within the precursor molecule, followed by an oxidative aromatization step to yield the final phenanthridine ring. beilstein-journals.org While effective, these reactions can sometimes require the presence of an acid and an oxidizing agent to proceed efficiently. researchgate.net The irradiation is typically carried out using a high-pressure mercury arc lamp. psu.edu
Table 1: Example of Photochemical Synthesis of a Phenanthridine Derivative
| Precursor | Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Aromatic Schiff Base | Oxidative Photocyclization | UV irradiation, acid, TEMPO | 6-Phenylphenanthridine | Varies | researchgate.net |
Electrochemical Synthesis
Organic electrosynthesis is a powerful and environmentally friendly tool for constructing heterocyclic compounds. scispace.com It avoids the need for harsh chemical oxidants or reductants by using an electric current to drive reactions. scispace.com This technique can be applied to generate reactive intermediates, such as radicals or quinones, which then undergo cyclization to form the desired heterocyclic ring. beilstein-journals.orgnih.gov For example, the anodic oxidation of catechols in the presence of nucleophiles leads to the formation of benzofuran (B130515) derivatives through a Michael addition mechanism. beilstein-journals.orgnih.gov A similar strategy can be envisioned for phenanthridinamine synthesis, where an electrochemical step could facilitate the key C-C or C-N bond formation. Recently, an electrochemical method was developed for the synthesis of pyrazolo[4,3-c]quinoline derivatives from hydrazones in an undivided cell, demonstrating the utility of this approach for creating complex nitrogen-containing polycycles without transition metal catalysts. scispace.com Furthermore, electrochemical methods have been shown to induce unexpected skeletal rearrangements, such as the conversion of 3-hydroxyoxindoles into benzoxazinones, highlighting the potential for discovering novel transformations. nih.gov
Regioselective and Stereoselective Synthesis Methodologies
Controlling the precise spatial arrangement of atoms is critical in chemical synthesis. Regioselectivity governs where on a molecule a reaction occurs, while stereoselectivity controls the three-dimensional orientation of the newly formed bonds.
Regioselective Synthesis
Achieving regioselectivity is crucial when synthesizing substituted phenanthridinamine derivatives, as the position of functional groups dramatically influences the molecule's biological activity and physical properties. A notable example is the regioselective synthesis of phenanthridine-fused quinazolinones using a 9-mesityl-10-methylacridinium (B1239669) perchlorate (B79767) photocatalyst under visible light. nih.gov This method proceeds via a regioselective intramolecular C-N cross-coupling. nih.gov The principles of regiocontrol are often guided by the electronic and steric properties of the starting materials and reagents. For instance, in the synthesis of substituted indoles, a sulfinyl group on the aniline precursor can be used to direct the regioselective introduction of substituents at the C-5 position. clockss.org Similarly, the synthesis of substituted pyridines can be controlled by using 1,3-enynes as surrogates for internal alkynes, enabling complementary access to different regioisomers. liverpool.ac.uk
Table 2: Regioselective Synthesis Approaches
| Target Scaffold | Method | Key Feature for Regiocontrol | Reference |
|---|---|---|---|
| Phenanthridine-fused Quinazolinones | Visible-light Photocatalysis | Intramolecular C-N cross-coupling | nih.gov |
| 2,3,5-Trisubstituted Indoles | Aromatic Pummerer-type reaction | Dual use of a p-sulfinyl group | clockss.org |
Stereoselective Synthesis
Stereoselectivity is paramount when creating chiral molecules. While the core phenanthridinamine is planar and achiral, the synthesis of its derivatives, particularly reduced forms like dihydrophenanthridines, can generate stereocenters. Methodologies for stereoselective synthesis often employ chiral catalysts, auxiliaries, or reagents to favor the formation of one stereoisomer over others. rsc.org For example, the stereoselective synthesis of dienes can be achieved with high (E)-stereoselectivity from N-allylhydrazones. organic-chemistry.org In the context of related heterocycles, Prins cyclization is a powerful tool for the stereoselective synthesis of tetrahydropyrans, with the reaction's outcome influenced by the choice of Lewis acid and substrates. beilstein-journals.org These established principles of stereocontrol are applicable to the synthesis of complex, non-planar architectures derived from the phenanthridinamine core.
Synthesis of Advanced Phenanthridinamine-Based Architectures
The phenanthridinamine framework serves as a building block for larger, more complex heterocyclic systems with diverse applications.
Fusing an imidazole (B134444) ring to the phenanthridine core yields imidazo[1,2-f]phenanthridine (B1589575) systems, a class of compounds investigated for their applications in materials science, such as in phosphorescent organic light-emitting diodes (OLEDs). acs.org The synthesis typically involves the reaction of a phenanthridin-6-amine precursor with a 2-halo-acetaldehyde derivative. acs.org The reaction proceeds by heating the components in a solvent like isopropanol, followed by the addition of a base such as sodium bicarbonate to facilitate the final cyclization and reflux. acs.org This methodology allows for the synthesis of a variety of substituted imidazophenanthridines by modifying either the phenanthridinamine or the aldehyde starting material.
Table 3: Synthesis of Substituted Imidazo[1,2-f]phenanthridines
| Phenanthridinamine Precursor | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Phenanthridin-6-amine | 2-bromo-2-(2,6-dimethylphenyl)acetaldehyde | 3-(2,6-Dimethylphenyl)imidazo[1,2-f]phenanthridine | - | acs.org |
| 2-(trifluoromethyl)phenanthridin-6-amine | 2-bromo-2-(2,6-dimethylphenyl)acetaldehyde | 3-(2,6-Dimethylphenyl)-7-(trifluoromethyl)imidazo[1,2-f]phenanthridine | 69% | acs.org |
These imidazophenanthridine ligands can then be used to form homoleptic tris-cyclometalated Iridium(III) complexes, which are of interest for their photophysical properties. acs.org
5,6-Dihydrophenanthridines and phenanthridin-6(5H)-ones are two important classes of compounds structurally related to phenanthridinamine. Methodologies have been developed for their selective synthesis and interconversion. One approach involves the intramolecular cyclization of aryl amines onto N-tethered arynes under mild conditions to produce 5,6-dihydrophenanthridines. rsc.org A remarkable feature of this reaction is that a complete switch in product selectivity can be achieved: conducting the reaction in the presence of air affords the corresponding phenanthridin-6(5H)-one as the sole product under otherwise identical conditions. rsc.org Phenanthridinones can also be synthesized through various metal-catalyzed C-H activation and coupling reactions. nih.gov For example, palladium-catalyzed intramolecular C-H amination of N-aryl-2-aminopyridines provides a route to these scaffolds. nih.gov The conversion of a dihydrophenanthridine to a phenanthridine can be accomplished through oxidation, for example, using Cu(OAc)2. beilstein-journals.org
The phenanthridinamine moiety can be incorporated into larger polycyclic aromatic nitrogen heterocycles (PANHs), a class of compounds with significant interest in materials science and environmental studies. sciforum.net The synthesis of these extended systems often relies on radical cascade reactions. rsc.org For example, 6-phosphorylated phenanthridines can be prepared from isonitriles through a radical phosphorylation process using an oxidant like AgOAc. rsc.org Transition metal-free approaches using a simple diol combined with KOt-Bu have also been developed for intramolecular C-H arylation to yield phenanthridine derivatives. beilstein-journals.org Furthermore, photochemical methods can be employed to construct complex fused systems. A 6π-electrocyclization of pyrimidines containing an allomaltol fragment has been shown to produce dihydrobenzo[h]pyrano[2,3-f]quinazolines, which are complex PANHs. beilstein-journals.org These advanced synthetic strategies open the door to a vast range of novel and complex nitrogen-containing heterocyclic structures built upon the phenanthridinamine framework.
Structural Elucidation and Advanced Spectroscopic Characterization
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and fingerprinting the molecular structure of 3-Phenanthridinamine. libretexts.orgut.eeutoronto.ca
Infrared spectroscopy identifies the vibrational modes of a molecule by measuring the absorption of infrared radiation. libretexts.org The C-H stretching vibrations in the aromatic rings of this compound are expected to appear in the 3000-3200 cm⁻¹ region. libretexts.org The N-H stretching vibrations of the primary amine group typically produce signals in the range of 3300-3500 cm⁻¹. The C=C and C=N stretching vibrations within the fused aromatic ring system are anticipated to be observed between 1400 cm⁻¹ and 1650 cm⁻¹. libretexts.org The C-N stretching vibration of the aromatic amine is likely to be found in the 1250-1360 cm⁻¹ region.
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information. utoronto.camdpi.com Symmetric vibrations and bonds with high polarizability, such as the C=C bonds in the aromatic rings, often yield strong Raman signals. utoronto.ca The combination of IR and Raman spectra provides a detailed and unique vibrational fingerprint of this compound, allowing for its unambiguous identification.
Here is a table summarizing the expected characteristic vibrational frequencies for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Type |
| Amine (N-H) | Stretching | 3300-3500 | IR |
| Aromatic C-H | Stretching | 3000-3200 | IR |
| C=C/C=N Aromatic | Stretching | 1400-1650 | IR, Raman |
| Aromatic C-N | Stretching | 1250-1360 | IR |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR experiments, a detailed structural map of this compound can be constructed.
Proton NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms within a molecule. For this compound, the aromatic protons are expected to resonate in the downfield region of the spectrum, typically between δ 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns are influenced by the electron-donating amino group and the anisotropic effects of the fused ring system. The protons of the amino group itself would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. careerendeavour.comchemistrysteps.com The aromatic carbons of this compound will exhibit signals in the downfield region, generally between δ 110 and 160 ppm. wisc.edu The carbon atom directly attached to the amino group (C-3) would be significantly shielded compared to the other aromatic carbons due to the electron-donating nature of the nitrogen, resulting in an upfield shift. Quaternary carbons, those not bonded to any hydrogen atoms, typically show weaker signals. libretexts.org
A representative table of expected ¹³C NMR chemical shifts for this compound is provided below:
| Carbon Atom | Hybridization | Expected Chemical Shift (δ, ppm) |
| Aromatic CH | sp² | 110-140 |
| Aromatic C-NH₂ | sp² | 140-150 |
| Aromatic Quaternary C | sp² | 120-150 |
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the direct assignment of carbon signals based on their attached protons. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). columbia.edulibretexts.org This is particularly useful for identifying the connectivity between different spin systems and for assigning quaternary carbons. libretexts.org
Through the combined interpretation of these 1D and 2D NMR spectra, a complete and detailed structural assignment of this compound can be achieved.
Mass Spectrometry (e.g., ESI-MS, HRMS) for Molecular Formula Determination
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. jeolusa.com For this compound, techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) would be suitable for generating molecular ions. nih.gov High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. The exact mass of this compound (C₁₃H₁₀N₂) is 194.0844. HRMS can confirm this mass with a high degree of precision, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide further structural information.
Electronic Absorption and Circular Dichroism (CD) Spectroscopy
Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. The extended π-conjugated system of the phenanthridine (B189435) core in this compound is expected to give rise to strong absorptions in the UV region. The presence of the amino group, an auxochrome, is likely to cause a red shift (bathochromic shift) of these absorption bands compared to the parent phenanthridine molecule.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. This technique is only applicable to chiral molecules. Since this compound itself is achiral, it would not exhibit a CD spectrum. However, if it were to be part of a chiral superstructure or interact with a chiral environment, induced CD signals could be observed.
X-ray Crystallography for Solid-State Molecular Conformation and Packing
The determination of the three-dimensional atomic arrangement of a molecule in its crystalline state is achieved through single-crystal X-ray diffraction (XRD), a powerful analytical technique. carleton.eduuol.de This method provides precise information regarding the solid-state molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing. carleton.educeitec.cz
Despite a thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), a repository for small-molecule organic and metal-organic crystal structures, no specific entry for the crystal structure of this compound was found. wikipedia.orgnih.gov Consequently, detailed experimental data on its crystal system, space group, unit cell dimensions, and atomic coordinates are not publicly available.
While crystallographic data for related phenanthridine derivatives and complexes exist, such as for Dichloridobis(phenanthridine-κN)zinc(II), this information is not directly transferable to the unsubstituted 3-amino derivative. iucr.org The presence of different substituents or the coordination to a metal center significantly alters the molecular geometry and the intermolecular interactions, leading to different crystal packing arrangements. iucr.org
To provide a comprehensive understanding of the solid-state structure of this compound, the growth of single crystals suitable for X-ray diffraction analysis would be required. ceitec.czuhu-ciqso.es The resulting crystallographic data would enable the creation of a detailed data table summarizing its structural parameters and facilitate a thorough discussion of its molecular conformation and packing in the solid state.
Data Tables
As no experimental crystallographic data for this compound has been reported, a data table for its crystal structure cannot be generated at this time.
Molecular Properties and Mechanistic Studies
Electronic Structure and Aromaticity Considerations
The phenanthridine (B189435) core of 3-Phenanthridinamine is an aromatic system. Aromatic compounds are cyclic, planar, and fully conjugated, satisfying Hückel's rule of possessing (4n+2) π electrons. units.itmasterorganicchemistry.commsu.edu Phenanthridine, a nitrogen-containing heterocyclic analogue of phenanthrene, fits these criteria. msu.edulibretexts.org The nitrogen atom in the ring is sp² hybridized, and its lone pair of electrons resides in an orbital within the plane of the ring, not participating in the aromatic π system. libretexts.org This allows the π system to maintain its aromatic sextet, which is crucial for the compound's stability.
The electronic properties of phenanthridine derivatives are significantly influenced by substituents. The amino group (-NH₂) at the 3-position in this compound acts as an electron-donating group, which can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.netacs.org In related aromatic amine photoacids, photoexcitation leads to significant changes in the electronic structure and dipole moment. diva-portal.org Computational studies, such as those using time-dependent density functional theory (TD-DFT), are often employed to understand these electronic transitions. rsc.orgpku.edu.cn For instance, in similar complex systems, the introduction of electron-donating or electron-withdrawing groups can significantly alter the excited-state properties by affecting the HOMO-LUMO energy gap. acs.orgnih.gov
Photophysical Properties and Photochemistry
The photophysical behavior of this compound and its derivatives is a key area of study, largely due to their fluorescent properties. These characteristics are sensitive to the molecular environment and structure.
Fluorescence and Luminescence Characteristics (Excitation and Emission Spectra, Quantum Yields)
Phenanthridine-based systems are known for their optical properties, which are often governed by a donor-acceptor (D-A) structure. researchgate.net The amino group in this compound serves as an electron donor, influencing its fluorescence. The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is defined as the ratio of the number of photons emitted to the number of photons absorbed. nih.govjascoinc.comresearchgate.net This value, along with excitation and emission wavelengths, is a critical parameter for characterizing a fluorophore.
Derivatives of phenanthridine have been studied for their luminescence. For example, some tetrahydrodibenzo[a,i]phenanthridine derivatives exhibit red-shifted fluorescence up to 200 nm upon substitution with electron-withdrawing groups like a nitro group. researchgate.net The quantum yields of fluorophores can be high; for instance, the quantum yield of the fluorophore in the cocoon caps (B75204) of the wasp Polistes brunetus was measured to be as high as 35.6%. nih.gov
Below is a table showing representative photophysical data for related fluorescent compounds, illustrating the range of observed properties.
| Compound/System | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φf) |
| Cocoon cap of P. brunetus | ~390 | 550 | 0.356 nih.gov |
| Cocoon cap of P. japonicus | ~390 | 550 | 0.11 nih.gov |
| Cocoon cap of P. canadensis | 393 | 472 | Not specified nih.gov |
| Cocoon cap of P. gallicus | 372 | 440 | Not specified nih.gov |
| Fluorescein (in 0.1 M NaOH) | 494 | 520 | 0.92 thermofisher.comusda.gov |
| Alexa Fluor 488 | Not specified | Not specified | 0.92 thermofisher.com |
Solvent and pH Effects on Photophysical Behavior
The fluorescence characteristics of a molecule can be significantly affected by environmental factors such as solvent polarity and pH. vlabs.ac.inniscpr.res.in Solvents can influence fluorescence spectra through variations in dielectric constant, polarity, and refractive index. vlabs.ac.in For polar solutes in polar solvents, this interaction often leads to a noticeable shift in the emission wavelength, known as the Stokes shift. vlabs.ac.in
The pH of the solution is another critical factor, particularly for molecules with acidic or basic functional groups like the amino group in this compound. usda.govnih.govajgreenchem.com Protonation or deprotonation of the amino group can drastically alter the electronic structure and, consequently, the fluorescence properties. For example, in certain fluorescent probes, a change in pH from basic to acidic can lead to fluorescence quenching. nih.gov The fluorescence intensity of dyes like eosin (B541160) Y and pyranine (B1669890) has been shown to increase as the solution becomes more alkaline. usda.govajgreenchem.com Similarly, for some pyrazole (B372694) derivatives, shifts in absorption and fluorescence maxima are observed with changes in solvent polarity and pH. niscpr.res.in
Mechanistic Understanding of Fluorescence Modulation (e.g., Photoinduced Electron Transfer (PET), Chelation Enhanced Fluorescence (CHEF), Heavy Atom Effect)
Several mechanisms can modulate the fluorescence of a compound. These processes are often intentionally designed into fluorescent probes for sensing applications.
Photoinduced Electron Transfer (PET): PET is a common mechanism for fluorescence quenching. In a typical PET sensor, a fluorophore is linked to a receptor unit. Upon excitation, an electron can transfer from the receptor (donor) to the excited fluorophore (acceptor), or vice-versa, leading to a non-radiative decay pathway that quenches fluorescence. pku.edu.cn When the receptor binds to an analyte, its redox potential changes, inhibiting the PET process and "turning on" the fluorescence. This on/off switching is a hallmark of PET-based sensors. pku.edu.cn
Chelation Enhanced Fluorescence (CHEF): CHEF is another important mechanism, particularly for sensing metal ions. In a CHEF sensor, a fluorophore is connected to a chelating group that can bind to a metal ion. In the unbound state, the fluorescence is often quenched due to various processes, such as photoinduced electron transfer or vibrational relaxation enabled by the flexible chelator. Upon chelation with a metal ion, the system becomes more rigid, which suppresses non-radiative decay pathways and leads to a significant enhancement of fluorescence.
Heavy Atom Effect: The presence of heavy atoms (like bromine, iodine, or heavy metal ions) can also quench fluorescence. This "heavy atom effect" enhances the rate of intersystem crossing (ISC), a process where the molecule transitions from the excited singlet state (S₁) to an excited triplet state (T₁). nih.gov Since fluorescence is defined as emission from the S₁ state, promoting ISC effectively quenches fluorescence while increasing phosphorescence (emission from the T₁ state).
Excited State Dynamics and Lifetimes
Upon absorption of a photon, a molecule is promoted to an excited electronic state. The subsequent relaxation processes, known as excited-state dynamics, determine the molecule's photophysical fate. nih.govriken.jp These dynamics occur on ultrafast timescales, often in the picosecond to nanosecond range. diva-portal.orgcaltech.edu The excited-state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. thermofisher.com
Key competing pathways from the excited singlet state (S₁) include radiative decay (fluorescence) and non-radiative decay. Non-radiative pathways include internal conversion, vibrational relaxation, and intersystem crossing to the triplet state. nih.gov In some metal complexes, ultrafast processes like intramolecular charge transfer (ICT) and intersystem crossing can dominate, leading to very short-lived excited states. rsc.orgnih.govcaltech.edu For example, transient absorption spectroscopy has been used to reveal excited-state lifetimes as short as a few picoseconds in some rhenium complexes and up to 44.0 ns for a carbolong photosensitizer in methanol. nih.govcaltech.edu
The table below provides fluorescence lifetime data for some common dyes.
| Dye | Lifetime (τ) in ns |
| Alexa Fluor 488 | 4.1 thermofisher.com |
| Alexa Fluor 532 | 2.5 |
| Alexa Fluor 555 | 0.3 |
| Alexa Fluor 568 | 3.6 |
| Alexa Fluor 594 | 3.9 |
| Alexa Fluor 647 | 1.0 |
Supramolecular Assembly and Host-Guest Interactions
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. researchgate.netfiveable.menumberanalytics.com These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, are central to host-guest chemistry. numberanalytics.comlibretexts.org In host-guest chemistry, a larger 'host' molecule possesses a cavity or binding site that is complementary in size, shape, and chemical functionality to a smaller 'guest' molecule. fiveable.menumberanalytics.comlibretexts.org
Phenanthridine and its derivatives can participate in such interactions. beilstein-journals.orgmdpi.com For instance, phenanthridine can form supramolecular complexes with dicarboxylic acids through hydrogen bonding. researchgate.netacs.org The formation of these host-guest complexes can be used to encapsulate reactive species, alter the properties of the guest molecule, or construct adaptive materials. nih.govnitschkegroup-cambridge.com For example, the fluorescence of a photosensitizer can be quenched upon forming a host-guest complex and then switched back on in response to an external stimulus like a change in pH. nih.gov The ability of the phenanthridine scaffold to engage in π-π stacking and hydrogen bonding makes it a valuable component in the design of supramolecular systems. libretexts.orgbeilstein-journals.org
Formation of Molecular Complexes and Capsules
The field of supramolecular chemistry often involves the creation of host-guest complexes, where one molecule (the host) encapsulates another (the guest). mdpi.com This can lead to the formation of molecular capsules, which are discrete, container-like structures. researchgate.net The principles of host-guest chemistry rely on molecular complementarity, where the host possesses a cavity that is a suitable size and shape for the guest. researchgate.net These interactions are driven by a combination of non-covalent forces. nih.gov
While the direct formation of molecular capsules where this compound acts as the primary building block is not extensively documented in publicly available research, its structural motifs are found in more complex systems. For instance, phenanthroline derivatives, which are structurally related to phenanthridine, are known to form complexes with metal ions. scirp.orgnih.gov These metal-ligand interactions are a key driving force in the self-assembly of coordination cages and capsules. researchgate.net The general principles of self-assembly, where molecules spontaneously form ordered structures, are guided by weak intermolecular interactions. mdpi.comnumberanalytics.com
Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Hydrogen Bonding: The presence of the amine (-NH2) group makes this compound a potent hydrogen bond donor. The nitrogen atom in the phenanthridine ring system can also act as a hydrogen bond acceptor. This dual capability allows for the formation of extensive hydrogen-bonding networks, which can connect multiple molecules. Hydrogen bonds are a specific and strong type of dipole-dipole interaction.
π-π Stacking: The large, flat aromatic surface of the phenanthridine core is ideal for π-π stacking interactions. This type of non-covalent bond occurs between aromatic rings and is crucial for the stabilization of many multi-molecular systems. The geometry of these interactions can vary, with common arrangements being face-to-face or offset stacking. In the context of larger assemblies, these stacking interactions often contribute to the formation of columnar or layered structures.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Phenanthridinamine, DFT calculations can be employed to determine its most stable three-dimensional arrangement, known as the ground state geometry. By optimizing the geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles can be precisely calculated. nih.govrsc.orgnih.gov
These calculations would likely be performed using a functional like B3LYP combined with a basis set such as 6-311G(d,p) to provide a good balance between accuracy and computational cost. nih.govnih.gov The results of a geometry optimization would confirm the planarity of the phenanthridine (B189435) core and determine the orientation of the amino group relative to the aromatic system.
Furthermore, DFT calculations provide a detailed picture of the electronic structure. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenanthridine ring system and the amino group, indicating the regions most susceptible to electrophilic attack. The LUMO, conversely, would likely be distributed over the aromatic rings, highlighting areas susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps can also be generated from the DFT calculations. These maps visualize the charge distribution on the molecule's surface, with red areas indicating regions of negative potential (electron-rich, e.g., around the nitrogen atom of the amino group) and blue areas indicating positive potential (electron-poor). nih.gov
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Property | Predicted Value/Characteristic | Significance |
| Optimized Geometry | Planar phenanthridine core | Confirms the aromatic nature and rigidity of the main structure. |
| HOMO Energy | Relatively high | Indicates good electron-donating ability. |
| LUMO Energy | Relatively low | Suggests ability to accept electrons. |
| HOMO-LUMO Gap | Moderate to low | Implies potential for chemical reactivity and electronic transitions. |
| MEP Negative Region | Localized on the amino group nitrogen | Indicates the primary site for protonation and hydrogen bonding. |
| MEP Positive Region | Distributed over the aromatic protons | Shows regions susceptible to nucleophilic interaction. |
Quantum Chemical Characterization of Excited States and Spectroscopic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the excited states of molecules. nih.gov This method is instrumental in understanding the photophysical properties of this compound, such as its absorption and emission of light. By calculating the energies of various electronic excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax) in the UV-visible spectrum.
These calculations can also elucidate the nature of the electronic transitions. For instance, transitions in this compound would likely involve the promotion of an electron from a π orbital of the aromatic system (HOMO) to an antibonding π* orbital (LUMO), characteristic of π → π* transitions. The presence of the amino group may also introduce n → π* transitions, involving the non-bonding electrons on the nitrogen atom. The oscillator strength calculated for each transition provides a measure of its intensity, allowing for the theoretical prediction of the entire UV-visible spectrum. arxiv.org
Furthermore, TD-DFT can be used to investigate the properties of the first singlet excited state (S1) and the first triplet excited state (T1). The energy difference between the ground state (S0) and S1 corresponds to the fluorescence emission, while the S0-T1 energy gap relates to phosphorescence. Understanding these excited states is crucial for applications in areas like photosensitization and organic light-emitting diodes (OLEDs).
Table 2: Predicted Spectroscopic Transitions for this compound from TD-DFT
| Transition | Description | Predicted Wavelength Range | Expected Intensity |
| S0 → S1 | π → π | UV-A / Visible | Strong |
| S0 → S2 | π → π | UV-B / UV-C | Moderate to Strong |
| n → π | Non-bonding to antibonding | Longer wavelength, possibly overlapping with π → π | Weak |
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.gov For a relatively rigid molecule like this compound, MD simulations can provide insights into its flexibility and the dynamics of its interactions with its environment, such as solvent molecules.
While the phenanthridine core is largely planar, the amino group has rotational freedom. MD simulations can explore the rotational barrier of the C-N bond and the preferred orientation of the amino group's hydrogen atoms. These simulations can also reveal subtle out-of-plane vibrations and fluctuations of the aromatic rings. nih.gov
In Silico Modeling of Molecular Recognition and Binding Sites
In silico modeling, particularly molecular docking, is a powerful technique to predict how a small molecule like this compound might bind to a biological macromolecule, such as a protein or DNA. nih.gov Given the structural similarity of the phenanthridine scaffold to DNA intercalators like ethidium (B1194527) bromide, a key area of investigation would be its interaction with DNA. beilstein-journals.org
Molecular docking simulations would attempt to fit this compound into the binding site of a target receptor, such as the minor or major groove of a DNA double helix, or the active site of an enzyme. nih.gov The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity. rsc.org
These scoring functions typically account for factors like electrostatic interactions, hydrogen bonding, van der Waals forces, and the desolvation penalty. For this compound, key interactions would likely involve hydrogen bonds from the amino group to acceptor atoms on the receptor and π-stacking interactions between the planar phenanthridine ring system and aromatic residues in a protein's active site or DNA base pairs. researchgate.net The results of docking studies can identify the most probable binding mode and provide a semi-quantitative estimate of the binding energy. nih.gov
Table 3: Potential Molecular Recognition Interactions for this compound
| Interaction Type | Potential Binding Partner Group | Description |
| Hydrogen Bonding | Carbonyl oxygen, phosphate (B84403) groups (in DNA), acidic amino acid residues | The amino group of this compound can act as a hydrogen bond donor. |
| π-π Stacking | DNA base pairs, aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) | The planar aromatic system of phenanthridine can stack with other planar aromatic systems. |
| Electrostatic Interactions | Negatively charged phosphate backbone of DNA | The potential for a positive charge on the protonated form of the molecule can interact with negative charges. |
| Van der Waals Forces | Hydrophobic pockets in proteins | General non-specific interactions contributing to binding affinity. |
Prediction of Reaction Mechanisms and Pathways
Computational methods can be used to explore the potential chemical reactions of this compound and elucidate their mechanisms. By calculating the energies of reactants, transition states, and products, a potential energy surface for a proposed reaction can be mapped out. rsc.org
For example, the mechanism of electrophilic substitution on the phenanthridine ring could be investigated. DFT calculations can be used to locate the transition state structure for the attack of an electrophile at different positions on the ring. The activation energy for each pathway can then be calculated, allowing for the prediction of the most likely site of reaction. The amino group is an activating group, and computational studies could quantify its directing effect on electrophilic substitution.
Similarly, the reactivity of the amino group itself, for instance, in acylation or alkylation reactions, can be modeled. By mapping the reaction pathway, computational chemistry can provide insights into the feasibility of a reaction and the structure of any intermediates. nih.gov These theoretical predictions can be invaluable for designing new synthetic routes or understanding the metabolic pathways of this compound. nih.govnih.gov
Mechanistic Biological Activity at the Molecular and Cellular Level
Nucleic Acid Interaction Mechanisms
The planar aromatic structure of 3-phenanthridinamine allows it to interact with nucleic acids through various non-covalent binding modes. These interactions are fundamental to its biological activity and are primarily driven by forces such as hydrophobic interactions and van der Waals forces.
DNA Intercalation and Minor Groove Binding
This compound and its derivatives can engage with the DNA double helix through two primary non-covalent mechanisms: intercalation and minor groove binding. researchgate.netirb.hr
Intercalation: This process involves the insertion of the planar phenanthridine (B189435) ring system between adjacent base pairs of the DNA helix, perpendicular to the helical axis. researchgate.net This insertion leads to a distortion of the DNA structure, causing unwinding of the helix and an increase in the distance between the base pairs to accommodate the intercalating molecule. This structural perturbation can interfere with crucial cellular processes like DNA replication and transcription.
The transition between groove binding and intercalation is a dynamic process. It is understood that the initial interaction of many intercalating drugs with DNA begins with binding in one of the grooves, which is then followed by the insertion between the base pairs. rsc.org
Specificity of Interaction with DNA and RNA
The interaction of small molecules like this compound with nucleic acids can exhibit a degree of specificity, which is crucial for their biological effects.
DNA Specificity: The binding affinity and mode of interaction can be influenced by the base pair sequence of the DNA. For instance, minor groove binders often show a preference for A-T rich sequences due to favorable hydrophobic interactions. irb.hr The specificity of DNA-protein interactions, a related concept, is determined by a combination of factors including the informational content of the DNA sequence and the thermodynamics of binding to the target site versus other competing sites on the DNA. nih.gov
RNA Interaction: Similar to DNA, proteins and small molecules interact with RNA through electrostatic forces, hydrogen bonding, and base stacking. thermofisher.com However, the secondary and tertiary structures of RNA molecules provide an additional layer of complexity and opportunity for specific recognition. thermofisher.comthermofisher.com While much of the research has focused on DNA, the principles of interaction are transferable to RNA. Proteins that interact with RNA are traditionally classified as either "specific," binding to defined sequence or structure motifs, or "non-specific," associating with sites lacking these features. nih.gov Recent studies suggest this is a simplified view and that a spectrum of binding affinities exists. nih.gov The interaction of small molecules with RNA can be critical, as many cellular processes are regulated by RNA-protein complexes. nih.gov
Inducing DNA Cleavage and Associated Mechanisms
Certain phenanthridine derivatives, particularly when complexed with metal ions, can induce cleavage of the DNA backbone. This process is often a consequence of the compound's interaction with DNA and can lead to the generation of single-strand or double-strand breaks (DSBs). nih.gov
The mechanism of cleavage can involve the generation of reactive oxygen species (ROS) in close proximity to the DNA, leading to oxidative damage to the deoxyribose sugar or the nucleobases. Another mechanism involves the direct catalytic activity of the compound or its complex, facilitating the hydrolysis of the phosphodiester bonds.
The induction of DSBs triggers cellular DNA repair mechanisms. nih.gov In eukaryotic cells, these breaks are primarily repaired through two major pathways: homologous recombination (HR) and non-homologous end joining (NHEJ). nih.gov The choice of repair pathway can have significant consequences for the cell, with NHEJ being more error-prone and potentially leading to mutations. The ability to induce site-specific DSBs is a powerful tool in genetic engineering, as demonstrated by the use of enzymes like HO and I-SceI. nih.gov
Cellular Pathway Perturbations
The interaction of this compound and its derivatives with DNA and the inhibition of key enzymes like topoisomerases can lead to significant disruptions in various cellular signaling pathways. These perturbations are the downstream consequences of the initial molecular events and ultimately contribute to the compound's biological effects.
The accumulation of DNA damage, a direct result of intercalation and topoisomerase inhibition, is a potent signal that can activate complex cellular responses. Key pathways that are often perturbed include:
DNA Damage Response (DDR) Pathway: This is a primary response to the DNA lesions induced by phenanthridinamine. The DDR pathway involves a network of proteins that detect DNA damage, signal its presence, and promote either cell cycle arrest to allow for repair or apoptosis if the damage is too severe.
Cell Cycle Checkpoints: The integrity of the genome is monitored at various points in the cell cycle. DNA damage can activate checkpoints, particularly at the G1/S and G2/M transitions, to halt cell cycle progression and prevent the replication of damaged DNA or the segregation of aberrant chromosomes. irb.hr
Apoptosis Pathways: Extensive DNA damage that cannot be repaired by the cell often leads to the initiation of programmed cell death, or apoptosis. This is a crucial mechanism to eliminate cells with compromised genomic integrity. Topoisomerase poisons are well-known inducers of apoptosis. wikipedia.org
Signaling Pathways Controlling Proliferation and Survival: Pathways such as the MAPK and Wnt/β-catenin signaling pathways, which are central to cell proliferation, differentiation, and survival, can be indirectly affected by the cellular stress and damage caused by compounds like this compound. nih.gov For instance, the cellular response to DNA damage can intersect with and modulate the activity of these pathways.
The table below lists some of the cellular pathways that can be perturbed by DNA damaging agents.
| Pathway | Key Function | Consequence of Perturbation |
| DNA Damage Response (DDR) | Detects and signals the presence of DNA damage to initiate repair. | Activation can lead to cell cycle arrest or apoptosis. |
| Cell Cycle Control | Regulates the progression through the different phases of the cell cycle. irb.hr | Arrest at checkpoints (e.g., G2/M phase) prevents proliferation of damaged cells. irb.hr |
| Apoptosis | Programmed cell death to eliminate damaged or unwanted cells. wikipedia.org | Induction of apoptosis is a common outcome of extensive DNA damage. wikipedia.org |
| MAPK Signaling | Regulates cell proliferation, differentiation, and survival. nih.gov | Can be modulated by cellular stress signals, including DNA damage. |
| Wnt/β-catenin Signaling | Controls cell fate, proliferation, and migration. nih.gov | Crosstalk with DNA damage signaling can influence cellular outcomes. |
Cell Cycle Arrest Mechanisms
The cell cycle is a highly regulated series of events that governs cell growth and division, comprising four main phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). nih.gov Progression through these phases is controlled by the interplay of proteins such as cyclins and cyclin-dependent kinases (CDKs). nih.govnumberanalytics.com Cell cycle arrest is a crucial mechanism to halt this progression, often in response to cellular stress or damage, thereby preventing the proliferation of compromised cells. numberanalytics.com
Key regulators of cell cycle arrest include CDK inhibitors like p21 and p16, which can block the activity of cyclin-CDK complexes. mdpi.comresearchgate.net This inhibition helps to maintain the retinoblastoma tumor suppressor protein (RB) in an active state, which in turn prevents the cell from moving from the G1 to the S phase. mdpi.com Checkpoint kinases, such as ATM and ATR, also play a significant role by sensing DNA damage and activating downstream effectors that induce cell cycle arrest. numberanalytics.com
Studies on compounds structurally related to this compound have demonstrated their ability to induce cell cycle arrest. For instance, some compounds can cause an accumulation of cells in the G2/M phase of the cell cycle. researchgate.net This arrest prevents the cell from entering mitosis, effectively halting its division. The withdrawal of essential amino acids has also been shown to trigger different cell-cycle arrest responses, highlighting the sensitivity of cell cycle progression to nutrient availability. nih.gov For example, while leucine (B10760876) withdrawal leads to a quiescent state after two cell cycles, lysine (B10760008) withdrawal causes an immediate halt in the cycle. nih.gov
Table 1: Key Regulators and Phases of Cell Cycle Arrest
| Regulator/Factor | Function | Phase of Arrest | References |
|---|---|---|---|
| p21 (CDKN1A) | Inhibits cyclin E-CDK2 and cyclin A-CDK2 complexes, keeping RB protein active. | G1 | mdpi.com |
| p16 (CDKN2A) | Binds to cyclin-dependent kinase-cyclin complexes, inhibiting cell proliferation. | G1 | researchgate.net |
| Cyclin B | Required for progression from G2 to M phase. Increased ratio with Cyclin D can indicate G2/M arrest. | G2/M | researchgate.net |
| ATM/ATR Kinases | Activated by DNA damage, they signal to downstream kinases to halt the cell cycle. | G2/M | numberanalytics.com |
| Amino Acid Withdrawal | Deprivation of specific amino acids (e.g., lysine, methionine) can cause immediate or delayed cell cycle arrest. | Varies (e.g., G1, immediate stalling) | nih.gov |
Molecular Pathways of Apoptosis Induction (e.g., p53, PARP-1, Bcl-2/Bax Modulation)
Apoptosis is a form of programmed cell death essential for removing damaged or unwanted cells. The tumor suppressor protein p53 is a central figure in this process, capable of initiating apoptosis in response to DNA damage. jmatonline.comresearchgate.net Activated p53 can modulate the expression of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. researchgate.net
The Bcl-2 family includes both anti-apoptotic proteins like Bcl-2 and pro-apoptotic proteins like Bax. jmatonline.comnih.gov The ratio of these proteins is critical; an increase in the Bax/Bcl-2 ratio signals the cell to undergo apoptosis. researchgate.netmdpi.com p53 can promote apoptosis by transcriptionally activating the Bax gene and suppressing Bcl-2. jmatonline.com This shift in balance leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of enzymes called caspases.
Activated caspases, such as caspase-3 and caspase-9, are the executioners of apoptosis. researchgate.net They cleave various cellular substrates, including Poly (ADP-ribose) polymerase-1 (PARP-1), a protein involved in DNA repair. researchgate.net The cleavage of PARP-1 is a hallmark of apoptosis.
Studies have shown that certain flavonoids and other compounds can induce apoptosis by modulating these pathways. They can increase the expression of p53 and Bax while decreasing the expression of Bcl-2, thereby promoting cell death in cancer cells. mdpi.com
Table 2: Key Molecules in Apoptosis Induction
| Molecule | Role in Apoptosis | Mechanism of Action | References |
|---|---|---|---|
| p53 | Pro-apoptotic | Transcriptionally activates Bax and suppresses Bcl-2 in response to DNA damage. | jmatonline.comresearchgate.net |
| Bax | Pro-apoptotic | Promotes the release of cytochrome c from mitochondria, initiating the caspase cascade. | jmatonline.comresearchgate.netnih.gov |
| Bcl-2 | Anti-apoptotic | Inhibits the release of cytochrome c and prevents the activation of caspases. | jmatonline.comnih.govmdpi.com |
| Caspases (e.g., -3, -9) | Executioner | Cleave cellular proteins, including PARP-1, leading to cell death. | researchgate.netresearchgate.net |
| PARP-1 | DNA Repair Protein | Cleavage by caspases serves as a marker for apoptosis. | researchgate.net |
Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. collaborativedrug.comgardp.org By systematically modifying parts of a molecule, researchers can identify which structural features are crucial for its desired effect, such as antimicrobial activity or enzyme inhibition. gardp.org This knowledge allows for the rational design of new, more potent, and selective compounds. gardp.orgfrontiersin.org
In the context of this compound and related scaffolds, SAR studies have been employed to optimize their therapeutic potential. For example, in the development of inhibitors for enzymes like monoamine oxidase B (MAO-B), different substitutions on a core structure, such as a 3-phenylcoumarin (B1362560), have been explored to determine their impact on inhibitory activity. frontiersin.org Similarly, for antifungal agents based on a quinolinium scaffold, modifications to the benzylthio moiety have been systematically investigated to enhance potency against opportunistic pathogens. nih.gov
Table 3: Principles of Structure-Activity Relationship (SAR) Studies
| Principle | Description | Application Example | References |
|---|---|---|---|
| Identification of Pharmacophore | Determining the essential structural features of a molecule required for its biological activity. | Identifying the 3-phenylcoumarin core as crucial for MAO-B inhibition. | frontiersin.org |
| Effect of Substituents | Analyzing how different chemical groups (e.g., halogens, alkyls) at various positions affect activity. | Observing that a para-substituted methoxy (B1213986) group on a benzylthioquinolinium iodide enhances antifungal potency. | nih.gov |
| Optimization of Potency and Selectivity | Modifying the lead compound to improve its desired biological effect while minimizing off-target effects. | Synthesizing chromene derivatives to enhance antiproliferative activity against multidrug-resistant cancer cells. | nih.gov |
| Predictive Modeling | Using data from SAR studies to build computational models that can predict the activity of novel compounds. | Using SAR data to guide the design of new compounds with potentially higher efficacy. | collaborativedrug.com |
Antimicrobial and Antiviral Action Mechanisms (in vitro focus on molecular targets)
The search for new antimicrobial and antiviral agents is critical in the face of growing drug resistance. Many natural and synthetic compounds, including those with polyphenol-like structures, exhibit broad-spectrum activity against bacteria, fungi, and viruses. frontiersin.orgmdpi.com
Antimicrobial Mechanisms: The antibacterial and antifungal actions of these compounds often involve multiple mechanisms. A primary mode of action is the disruption of the microbial cell membrane, leading to leakage of cellular contents and cell death. mdpi.com Other mechanisms include:
Inhibition of Nucleic Acid and Protein Synthesis: Compounds can interfere with the replication of DNA or the synthesis of essential proteins. mdpi.commdpi.com
Inhibition of Biofilm Formation: Many pathogenic microbes form biofilms, which protect them from antibiotics. Certain compounds can prevent the formation of these protective layers. mdpi.com
Inhibition of Efflux Pumps: Some bacteria use efflux pumps to expel antibiotics. Inhibiting these pumps can restore the effectiveness of conventional drugs. mdpi.com
Targeting Specific Enzymes: Some compounds, like β-lactams, can inhibit enzymes that are crucial for bacterial cell wall synthesis or other vital processes. nih.gov
Antiviral Mechanisms: The antiviral activity of various compounds also relies on diverse mechanisms that target different stages of the viral life cycle. These include:
Blocking Viral Entry: Some compounds can prevent viruses from binding to and entering host cells. drugtargetreview.com
Disruption of the Viral Envelope: For enveloped viruses, compounds can directly damage the protective outer layer, inactivating the virus. frontiersin.org
Inhibition of Viral Replication: This can be achieved by targeting key viral enzymes such as RNA polymerase or proteases, which are essential for the virus to replicate its genetic material and produce new viral particles. mdpi.comdrugtargetreview.com
Interfering with Viral Assembly and Release: Some agents can disrupt the process by which new virus particles are assembled and released from the host cell, preventing the spread of infection. drugtargetreview.com
For example, certain antiviral drugs have been shown to act on lysosomes, which are cellular organelles that viruses can hijack for entry and exit. drugtargetreview.com By disrupting this mechanism, the compounds can inhibit viral infection. drugtargetreview.com
Table 4: Mechanisms of Antimicrobial and Antiviral Action
| Action | Mechanism | Molecular Target/Process | References |
|---|---|---|---|
| Antimicrobial | Cell Membrane Disruption | Destabilization of the microbial plasma membrane. | mdpi.com |
| Inhibition of Synthesis | Inhibition of nucleic acid and protein synthesis. | mdpi.commdpi.com | |
| Biofilm Inhibition | Prevention of the formation of protective microbial biofilms. | mdpi.com | |
| Enzyme Inhibition | Targeting essential bacterial enzymes (e.g., for cell wall synthesis). | nih.gov | |
| Antiviral | Inhibition of Viral Entry | Blocking the binding of the virus to host cell receptors. | drugtargetreview.com |
| Viral Envelope Disruption | Directly damaging the lipid envelope of viruses. | frontiersin.org | |
| Inhibition of Replication | Targeting viral enzymes like RNA polymerase or proteases. | mdpi.comdrugtargetreview.com |
Advanced Research Applications and Methodological Developments
Development of Molecular Probes and Fluorescent Markers
The rigid, planar aromatic system of phenanthridine (B189435) derivatives is conducive to fluorescence, making them excellent candidates for molecular probes. These probes are designed to detect and visualize specific molecules or environmental changes within complex biological systems.
The phenanthridine core is a classic intercalating structure, capable of inserting itself between the base pairs of double-stranded nucleic acids. This interaction is fundamental to its application as a nucleic acid stain.
Intercalation Mechanism : Phenanthridinium dyes, such as the well-known ethidium (B1194527) bromide, selectively intercalate into double-stranded regions of DNA and RNA. nih.gov This binding event leads to a significant and specific increase in fluorescence, allowing for the visualization of nucleic acids. nih.gov Ethidium bromide is widely used to stain nucleic acids in agarose (B213101) or acrylamide (B121943) gels after electrophoresis. genaxxon.com The core structure of these dyes, a phenanthridine ring system, is central to this capability. While not all phenanthridine derivatives are used for this purpose, the underlying principle demonstrates the potential of the scaffold.
Probes for DNA/RNA : Researchers have designed novel conjugate molecules by linking phenanthridine and pyrene (B120774) units. nih.gov These conjugates can act as fluorescent probes for DNA and RNA. nih.govbeilstein-journals.org One such conjugate, featuring a flexible linker, demonstrated micromolar to submicromolar binding affinity for double-stranded polynucleotides. nih.gov The design of small molecules that can bind to and spectroscopically signal the presence of different biomolecular structures like DNA or RNA is an area of significant research interest. nih.gov The fluorescence characteristics of phenanthridines can be altered by attaching various substituents to the aromatic core, enabling the development of tailored probes. nih.gov
Fluorescence Response : The interaction between phenanthridine-based probes and nucleic acids often results in a significant change in fluorescence. For instance, some probes exhibit an "OFF-ON" fluorescence response, where their fluorescence is minimal in solution but is greatly enhanced upon binding to DNA or RNA. rsc.org This property is highly desirable for reducing background noise and improving detection sensitivity.
The ability to penetrate cell membranes and localize within specific organelles makes phenanthridine derivatives and related structures useful for imaging and sensing inside living cells. nih.govbiorxiv.org
Cellular Imaging : Confocal microscopy has shown that certain phenanthridine-pyrene conjugates can enter HeLa cell membranes, where they accumulate and emit a blue fluorescence. nih.gov This demonstrates their utility as cell-permeable probes. nih.gov The development of small-molecule fluorescent probes is crucial for monitoring biological processes within cellular organelles like lysosomes, mitochondria, and the nucleus. biorxiv.org
Probing Cellular Events : Fluorescent probes are instrumental in studying dynamic cellular processes with high spatial and temporal resolution. nih.gov For example, 6-aminophenanthridine (B1664678) (6AP) has been identified as a compound that targets ribosomal RNA (rRNA) and specifically inhibits the protein folding activity of the ribosome. acs.org This highlights the potential of aminophenanthridine derivatives to serve as specific inhibitors and probes for fundamental cellular machinery. acs.org Furthermore, probes can be designed to monitor changes in the cellular environment, such as viscosity or the presence of reactive oxygen species (ROS), which are often linked to specific cellular functions or disease states. nih.gov
Targeting Organelles : The design of probes can be tailored for specific organelle targeting. For instance, by modifying the chemical structure, probes can be directed to the mitochondria or lysosomes. biorxiv.orgnih.gov This specificity is essential for understanding the distinct biochemical processes that occur within these compartments. biorxiv.org For example, probes have been developed to monitor pH changes specifically within mitochondria. nih.gov
The fluorescence of many organic dyes, including those based on phenanthridine, can be sensitive to the polarity and pH of their immediate environment. This property is harnessed to create indicators that report on these parameters.
Acidochromism : The phenomenon where a compound changes color or fluorescence in response to pH changes is known as acidochromism. researchgate.net Phenanthridine has been identified as a molecule whose derivatives can exhibit this property. researchgate.net Research on tetrahydrodibenzo[a,i]phenanthridine chromophores has explored their photophysical and acidochromic properties. researchgate.net
Environment-Responsive Probes : A phenanthridine–pyrene conjugate was found to exhibit excimer fluorescence that was highly dependent on the solvent and pH. nih.gov The excimer fluorescence was quenched in acidic conditions and increased as the pH rose, demonstrating its responsiveness to environmental pH. nih.gov Such probes are valuable for sensing changes in the microenvironment of biological systems. frontiersin.org Intracellular pH is a critical parameter, typically ranging from 6.8 to 7.4 in the cytosol and becoming more acidic in organelles like lysosomes. thermofisher.com Fluorescent probes that can accurately measure these pH values are in high demand. thermofisher.commedchemexpress.com
Intramolecular Charge Transfer (ICT) : Many environment-sensitive probes operate via an intramolecular charge transfer (ICT) mechanism. frontiersin.org The efficiency of ICT can be influenced by the surrounding environment, leading to changes in the probe's fluorescence emission. frontiersin.org Probes based on this mechanism are highly sensitive and have been developed for detecting intracellular pH and various biological species. frontiersin.org
Catalysis and Artificial Enzymes
The phenanthridine scaffold, while not extensively documented as a direct organocatalyst itself wikipedia.org, is a significant structural motif in the context of metal-catalyzed reactions and the design of sophisticated artificial enzymes. Research has primarily focused on the synthesis of phenanthridine derivatives using transition metal catalysts and, more recently, on incorporating the phenanthridine framework into larger biomimetic systems to create novel catalytic functions.
Various transition-metal-catalyzed methods have been developed for the synthesis of phenanthridine derivatives, highlighting the interaction of this heterocyclic system with metal centers. Palladium (Pd) catalysts are prominent in this area, utilized for C-H activation and subsequent cyclization to form the phenanthridine core. beilstein-journals.orgresearchgate.net For instance, Pd(OAc)₂ can catalyze the dehydrogenative C-H amination and cyclization of biaryl compounds to yield phenanthridines. beilstein-journals.org Vanadium(V) and Ruthenium(Ru) complexes have also been employed to synthesize phenanthridine structures through different cascade reactions, demonstrating the versatility of this scaffold in coordinating with various metals to facilitate complex chemical transformations. mdpi.comdicp.ac.cn
The true innovation involving the phenanthridine structure lies in its incorporation into artificial metalloenzymes. These synthetic constructs combine a protein scaffold with a non-native metal-containing cofactor to mimic or surpass the catalytic efficiency and selectivity of natural enzymes. nih.govnih.gov A notable example involves a gold-based artificial metalloenzyme, where human serum albumin serves as the protein scaffold. This biohybrid catalyst has been shown to facilitate the synthesis of phenanthridinium derivatives from a prodrug via a hydroamination reaction under physiological conditions. nih.govscispace.com In a similar vein, dual-functional artificial metalloenzymes have been engineered within synthetic capsids, which can catalyze sequential bioorthogonal reactions, including the formation of phenanthridines. chemrxiv.org These examples underscore the potential of using the phenanthridine framework as a key component in designing next-generation catalysts for targeted chemical synthesis.
| Catalyst System | Reaction Type | Target Product | Reference |
| Palladium(II) Acetate (B1210297) | Dehydrogenative C-H Amination/Cyclization | Phenanthridine Derivatives | beilstein-journals.org |
| Vanadium(V) Oxo-complexes | Pictet-Spengler/Dehydrogenative Aromatization | 6-Arylphenanthridine Derivatives | mdpi.com |
| Ruthenium-Diamine Complexes | Asymmetric Hydrogenation | Chiral 5,6-Dihydrophenanthridines | dicp.ac.cn |
| Gold Artificial Metalloenzyme (in Human Serum Albumin) | Hydroamination (Prodrug Activation) | Phenanthridinium Derivatives | nih.govscispace.com |
| Dual Functional ArM (in Encapsulin) | Alloc Deprotection/Hydroamination | Phenanthridines | chemrxiv.org |
Biosensor Design and Chemical Sensing Platforms (focused on the chemical recognition element)
The rigid, planar, and aromatic structure of the phenanthridine nucleus endows it with intrinsic fluorescent properties, making it an excellent platform for the development of chemical sensors and biosensors. In this context, 3-Phenanthridinamine and its derivatives serve as the core chemical recognition and signaling element. The amino group at the 3-position can be readily functionalized to introduce specific binding sites for target analytes, allowing for the design of highly selective and sensitive sensors.
The primary application of phenanthridine-based compounds in this field is as "turn-on" fluorescent chemosensors. nih.govnih.gov These sensors are designed to be weakly fluorescent in their free state. Upon binding to a specific analyte, a significant enhancement in fluorescence intensity is observed. This change is often triggered by mechanisms such as Chelation-Enhanced Fluorescence (CHEF), or the inhibition of Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). nih.gov
Research has demonstrated the successful design of phenanthridine-based fluorescent probes for the detection of various analytes, including metal ions and anions. For example, functionalized phenanthridine derivatives have been synthesized to act as highly selective sensors for:
Ruthenium (Ru³⁺): A phenanthridine-based probe was developed that exhibits a "Turn-ON" blue fluorescence in the presence of Ru³⁺, with a very low detection limit of 151 pM and a rapid response time. nih.gov The mechanism involves an ICT process from the electron-rich phenanthridine core to the bound metal ion. nih.gov
Thorium (Th⁴⁺): Several sensors incorporating the phenanthridine scaffold have been created for the selective turn-on detection of thorium ions, which are relevant in the context of nuclear energy and environmental monitoring. nih.govresearchgate.net These probes can show a distinct color change under UV light upon binding to Th⁴⁺, with detection limits in the nanomolar range. researchgate.net
Mercury (Hg²⁺): A pyridine-functionalized phenanthridine sensor was shown to selectively recognize Hg²⁺ ions through changes in both absorbance and fluorescence, enabling ratiometric detection with a limit of 49.87 nM. rsc.org
Hypochlorite (B82951) (OCl⁻): An oxime-based phenanthridine chemosensor was developed for the fluorimetric detection of hypochlorite ions, achieving a detection limit of 8 nM. rsc.org The sensing mechanism relies on the nucleophilic attack of OCl⁻ on the probe, which modulates the ICT process. rsc.org
In these platforms, the phenanthridine moiety acts as the fluorophore, while the appended functional group (e.g., a propargyl ether, quinoline, or oxime) serves as the specific chemical recognition element that selectively interacts with the target analyte. nih.govrsc.orgrsc.org The development of these sensors highlights the utility of the 3-aminophenanthridine backbone as a versatile and tunable platform for creating advanced chemical sensing devices for environmental and biological applications. nih.govrsc.org
| Sensor Based On | Target Analyte | Sensing Mechanism | Detection Limit | Reference |
| Propargyloxy-phenyl-tetrahydrodibenzo[a,i]phenanthridine | Ru³⁺ | ICT "Turn-ON" Fluorescence | 151 pM | nih.gov |
| Tetrahydrodibenzo[a,i]phenanthridinyl-benzo[h]quinolin-10-ol | Th⁴⁺ | "Turn-ON" Fluorescence | N/A | nih.gov |
| Benzhydrylpiperazine-phenanthridine | Th⁴⁺ | Ratiometric Fluorescence | 2.76 nM | researchgate.net |
| Oxime-biphenyl-tetrahydrodibenzo[a,i]phenanthridine | OCl⁻ | ICT-based Fluorescence | 8 nM | rsc.org |
| Pyridine-functionalized phenanthridine | Hg²⁺ | Ratiometric Fluorescence | 49.87 nM | rsc.org |
Development of Analytical Methods for Detection and Quantification
The reliable detection and quantification of this compound are crucial for monitoring its presence in various matrices, from environmental samples to chemical reaction mixtures. Due to its aromatic amine structure, several standard analytical techniques can be adapted and optimized for its analysis. The primary methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and electrochemical techniques.
High-Performance Liquid Chromatography (HPLC) is a highly suitable method for the analysis of this compound.
Principle: Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is the most common approach. The separation is based on the differential partitioning of the analyte between the two phases.
Detection: Given its aromatic nature, this compound can be readily detected using a UV-Vis detector. For higher sensitivity and selectivity, a fluorescence detector can be employed, leveraging the compound's native fluorescence. For unambiguous identification and quantification at trace levels, especially in complex matrices, coupling HPLC with a mass spectrometry detector (LC-MS or LC-MS/MS) is the gold standard. nih.gov
Method Parameters: A typical method would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol, often run in a gradient elution mode. d-nb.infocore.ac.ukscielo.br Validation of such a method would include establishing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). d-nb.infoscielo.br For similar amine compounds, validated HPLC methods have achieved LOQs in the range of 0.02 to 0.31 mg/kg. d-nb.info
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly if derivatization is performed to increase volatility and thermal stability, though direct analysis may be possible.
Principle: In GC, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.
Application: GC-MS is a powerful tool for identifying and quantifying trace amounts of organic compounds in complex mixtures. It is routinely used for the analysis of polycyclic aromatic hydrocarbons (PAHs), which are structurally related to phenanthridine. frontiersin.org
Electrochemical Methods offer a sensitive and often low-cost alternative for the quantification of electroactive species like this compound.
Principle: The amino group on the phenanthridine ring is susceptible to electrochemical oxidation. Techniques like cyclic voltammetry (CV) can be used to study the redox behavior of the compound, while more sensitive techniques like differential pulse voltammetry (DPV) or square wave voltammetry (SWV) can be used for quantification. frontiersin.orgnih.gov
Implementation: These methods typically involve a three-electrode system where the working electrode can be modified with nanomaterials to enhance sensitivity and selectivity, lowering the detection limit. frontiersin.orgrsc.org For related aromatic pollutants, detection limits in the nanomolar range have been achieved using such modified electrodes. frontiersin.org
The table below summarizes potential analytical methods for this compound based on established techniques for analogous compounds.
| Analytical Technique | Principle | Detector | Typical Mobile/Stationary Phase | Key Performance Characteristics | Reference(s) |
| HPLC | Reversed-Phase Partitioning | UV-Vis, Fluorescence, MS/MS | Mobile: Acetonitrile/Water/Buffer; Stationary: C18 | High precision and accuracy; LOQs in µg/kg to mg/kg range possible. | nih.govd-nb.infocore.ac.uk |
| GC-MS | Gas-Phase Separation & Mass Analysis | Mass Spectrometer (MS) | Capillary column (e.g., DB-5) | High specificity from mass fragmentation patterns; suitable for trace analysis. | frontiersin.org |
| Electrochemical Sensing | Redox Reaction (Oxidation) | Modified Carbon Paste or Glassy Carbon Electrode | N/A (Supporting Electrolyte) | High sensitivity (nM detection limits possible); potential for low-cost, portable sensors. | frontiersin.orgrsc.org |
Future Directions and Emerging Research Avenues for 3 Phenanthridinamine
The phenanthridine (B189435) scaffold, a nitrogen-containing polycyclic aromatic hydrocarbon, is a cornerstone in medicinal chemistry and materials science. As a key derivative, 3-Phenanthridinamine serves as a foundational structure for developing novel compounds with diverse applications. The future of research concerning this compound is poised to explore innovative integrations with other technologies, refine its synthesis, and deepen the fundamental understanding of its chemical behavior. This article outlines the emerging research avenues that are set to define the next generation of phenanthridinamine chemistry.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
